Propionic acid, 3-(2-fluorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a formamido group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The fluorophenyl and formamido groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can be compared with other similar compounds, such as:
ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: Lacks the fluorophenyl and formamido groups, resulting in different chemical and biological properties.
3-FLUOROPHENYLFORMAMIDE: Contains the fluorophenyl and formamido groups but lacks the methoxyphenyl group, leading to distinct reactivity and applications.
The uniqueness of ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C19H20FNO4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20FNO4/c1-3-25-18(22)12-17(13-8-10-14(24-2)11-9-13)21-19(23)15-6-4-5-7-16(15)20/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
WGWGGAKUIADWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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